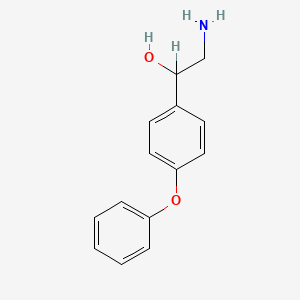

2-Amino-1-(4-phenoxyphenyl)ethanol

説明

特性

IUPAC Name |

2-amino-1-(4-phenoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADSXSNKALEKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-1-(4-phenoxyphenyl)ethanol CAS number and molecular weight

Introduction: Situating a Key Intermediate in Drug Discovery

2-Amino-1-(4-phenoxyphenyl)ethanol is a member of the β-amino alcohol family, a structural class of significant interest in medicinal chemistry and drug development. These motifs are central to a wide array of pharmacologically active agents, largely due to the vicinal amino and hydroxyl groups which can form critical hydrogen bonds with biological targets. While 2-Amino-1-(4-phenoxyphenyl)ethanol itself is not extensively documented as a standalone therapeutic agent in public literature, its significance lies in its role as a key synthetic intermediate. Its structure, combining a phenoxy-substituted aromatic ring with an ethanolamine side chain, makes it a valuable building block for creating a diverse library of potential drug candidates.

This guide provides a comprehensive technical overview of 2-Amino-1-(4-phenoxyphenyl)ethanol, focusing on its chemical identity, a representative and detailed synthetic protocol, and its potential biological relevance inferred from its structural class. For researchers in drug discovery, this molecule represents a scaffold that can be further modified to explore structure-activity relationships (SAR) in various therapeutic areas, including neurology and metabolic diseases. This document is structured to provide both foundational data and field-proven insights into the handling and application of this and similar chemical entities.

Core Compound Identification and Physicochemical Properties

The compound is most commonly supplied and referenced in literature as its hydrochloride salt, which enhances stability and aqueous solubility. A specific CAS Registry Number for the free base is not consistently cited in major chemical databases, indicating its primary role as a precursor handled in its salt form.

| Property | Value | Source / Method |

| Compound Name | 2-Amino-1-(4-phenoxyphenyl)ethanol | - |

| Synonyms | α-(Aminomethyl)-4-phenoxybenzyl alcohol | - |

| CAS Number | 849928-41-2 (for Hydrochloride Salt) | [1] |

| Molecular Formula | C₁₄H₁₅NO₂ (Free Base) | Calculated |

| C₁₄H₁₆ClNO₂ (Hydrochloride Salt) | [1] | |

| Molecular Weight | 229.28 g/mol (Free Base) | Calculated |

| 265.74 g/mol (Hydrochloride Salt) | [1] |

Synthesis Methodology: A Representative Protocol

The synthesis of β-amino alcohols like 2-Amino-1-(4-phenoxyphenyl)ethanol is most commonly and efficiently achieved via the nucleophilic ring-opening of a corresponding epoxide. This method is favored for its high regioselectivity and stereochemical control. The following protocol describes a robust, two-step synthesis starting from 4-phenoxyacetophenone.

Synthetic Workflow Overview

The logical flow for the synthesis involves the creation of an epoxide intermediate, followed by aminolysis to install the final amino alcohol functionality.

Caption: Representative two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for β-amino alcohol synthesis.[2]

Step 1: Synthesis of 1-(4-Phenoxyphenyl)oxirane (Epoxide Intermediate)

-

Rationale: This step converts a readily available α-bromoketone precursor into the reactive epoxide intermediate. Sodium borohydride acts as a reducing agent for the ketone, and the resulting bromohydrin intermediate cyclizes in situ under basic conditions to form the epoxide.

-

Materials:

-

2-Bromo-1-(4-phenoxyphenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-1-(4-phenoxyphenyl)ethanone (1.0 eq) in a 3:1 mixture of anhydrous THF and MeOH.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. This controlled addition prevents a runaway exothermic reaction.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 1-(4-phenoxyphenyl)oxirane, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-Amino-1-(4-phenoxyphenyl)ethanol

-

Rationale: This is the key ring-opening step. Ammonia acts as the nucleophile, attacking one of the epoxide carbons. The use of a sealed vessel and elevated temperature is necessary to overcome the activation energy for the ring-opening. Isopropanol is a suitable polar protic solvent.

-

Materials:

-

1-(4-Phenoxyphenyl)oxirane (from Step 1)

-

Aqueous ammonia (28-30% solution)

-

Isopropanol (IPA)

-

-

Procedure:

-

In a pressure-rated sealed vessel, dissolve the crude 1-(4-phenoxyphenyl)oxirane (1.0 eq) in isopropanol.

-

Add an excess of aqueous ammonia solution (10-20 eq). A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.

-

Seal the vessel tightly and heat the mixture to 80-90 °C for 12-18 hours with vigorous stirring.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by crystallization (e.g., from an ethanol/ether mixture) to yield pure 2-Amino-1-(4-phenoxyphenyl)ethanol. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (like diethyl ether) and treated with a solution of HCl in ether or isopropanol.

-

Potential Biological Relevance and Applications

While specific pharmacological data for 2-Amino-1-(4-phenoxyphenyl)ethanol is sparse in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. This allows for well-grounded hypotheses about its potential applications for drug development professionals.

Adrenergic System Modulation

The phenylethanolamine core is a classic pharmacophore for interacting with adrenergic receptors. For instance, many β2 adrenergic receptor agonists, used in treating asthma and COPD, are based on this scaffold.[3] The 4-phenoxyphenyl substitution provides a large, lipophilic moiety that can explore binding pockets and influence receptor subtype selectivity and pharmacokinetic properties.

Central Nervous System (CNS) Activity

Derivatives of phenoxyalkyl aminoalkanols have been investigated for their potential as anticonvulsant agents.[4] These compounds often modulate ion channels or neurotransmitter systems in the CNS. The structural features of 2-Amino-1-(4-phenoxyphenyl)ethanol make it a candidate for derivatization to explore activity against neurological disorders.

Monoamine Oxidase (MAO) Inhibition

Structurally related phenoxyacetamide analogues have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B).[5] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The phenoxy moiety in the target compound is a key feature in several known MAO inhibitors, suggesting that it could serve as a foundational structure for developing new agents in this class.

General Utility in Medicinal Chemistry

As a primary amine, the compound is an excellent handle for further chemical modification. It can be readily acylated, alkylated, or used in reductive amination protocols to build a library of more complex molecules for high-throughput screening.

Proposed Analytical Methods

Validated analytical methods for this specific compound are not widely published. However, standard methods for analogous aromatic amino alcohols can be readily adapted.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most suitable technique for purity assessment and quantification.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the amine is protonated, leading to better peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenoxyphenyl chromophore (typically in the range of 254-275 nm).

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer would allow for definitive identification based on the parent mass ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) would be essential for structural confirmation of the synthesized product. Key expected signals would include aromatic protons from the two phenyl rings, and characteristic methine (CH-OH) and methylene (CH₂-N) protons of the ethanolamine side chain.

Safety and Handling

Specific toxicology data for 2-Amino-1-(4-phenoxyphenyl)ethanol is not available. The following recommendations are based on the safety profiles of structurally related amino alcohols and aromatic ethers.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Health Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration is recommended.

Conclusion

2-Amino-1-(4-phenoxyphenyl)ethanol represents a well-defined chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. While it may not be a final drug product itself, its structural components—the phenylethanolamine core and the phenoxy substituent—are hallmarks of compounds with demonstrated activity in the adrenergic, central nervous, and monoamine oxidase systems. The synthetic pathways to this molecule are robust and rely on fundamental, well-understood organic reactions. This guide provides the necessary technical foundation for researchers to synthesize, analyze, and strategically utilize this versatile intermediate in the development of novel therapeutic agents.

References

-

Jadwiga S, et al. Design, physico-chemical properties and biological evaluation of some new N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols as anticonvulsant agents. PubMed, 2016. Available from: [Link]

- Orjales, A., et al. Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. Google Patents, EP2263998A1, 2010.

- European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents, EP0924193A1, 1999.

-

O'Brien, P. Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. ResearchGate, 2006. Available from: [Link]

-

Begum, S., et al. MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate, 2020. Available from: [Link]

- Process for preparing 2-(o-aminophenyl)ethanol. Google Patents, US4937382A, 1990.

-

Zhu, Q., et al. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed, 2014. Available from: [Link]

- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents, JPH03200751A, 1991.

Sources

- 1. SureChEMBL [surechembl.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, physico-chemical properties and biological evaluation of some new N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

Thermodynamic stability of 2-Amino-1-(4-phenoxyphenyl)ethanol in solution

Technical Guide for Drug Development & Stability Profiling

Executive Summary

This technical guide details the thermodynamic and kinetic stability profiling of 2-Amino-1-(4-phenoxyphenyl)ethanol (CAS: 7568-93-6 analog/derivative). As a structural congener to

This document provides a self-validating framework for determining the Gibbs free energy of activation (

Chemical Context & Molecular Vulnerabilities

To design a stability protocol, one must first map the molecule's structural vulnerabilities.

| Property | Value / Characteristic | Implication for Stability |

| Core Structure | Phenylethanolamine backbone with a p-phenoxy substituent. | Lipophilic tail; hydrophilic, basic head group. |

| pKa (Amine) | ~8.90 (Estimated based on Phenylethanolamine [1]) | At physiological pH (7.4), exists in equilibrium between protonated ( |

| Chirality | One stereocenter (C-OH).[1][2][3] | Potential for racemization under extreme pH or radical stress. |

| Ether Linkage | Diaryl ether (Phenoxy group). | Generally chemically robust, but susceptible to radical attack or extreme acid hydrolysis. |

| Key Degradant | 2-Amino-1-(4-phenoxyphenyl)ethanone (Oxidation). | Primary degradation pathway involves oxidative deamination or alcohol oxidation. |

Degradation Mechanism

The primary instability arises from the benzylic alcohol and the primary amine . In solution, oxidative stress (facilitated by metal ions or light) leads to the formation of the corresponding ketone or oxidative deamination.

Figure 1: Proposed oxidative degradation pathway. The benzylic position is the thermodynamic weak point.

Thermodynamic Framework

In drug development, "stability" is often a misnomer for kinetic inertness . We use thermodynamic parameters to predict how long the molecule remains intact before crossing the energy barrier to degradation.

The Governing Equations

To determine the stability profile, we must experimentally derive the rate constant (

-

Arrhenius Equation (Temperature Dependence):

-

Use: Predicting

at storage temperature (e.g., 25°C) from high-temp stress data.

-

-

Eyring Equation (Transition State Theory):

-

Use: Determining the Enthalpy (

) and Entropy (

-

Experimental Protocol: Stability Profiling

Objective: Generate a pH-rate profile and Arrhenius plot to calculate shelf-life. Compliance: Aligned with ICH Q1A(R2) [2].

Phase A: Buffer Preparation & Sample Setup

-

Concentration: 1.0 mg/mL (ensures solubility while remaining detectable).

-

Solvent System: 10% DMSO / 90% Buffer (to solubilize the phenoxyphenyl tail).

-

Buffers (Ionic Strength

):-

pH 2.0: Phosphate buffer.

-

pH 7.4: PBS (Phosphate Buffered Saline).

-

pH 10.0: Borate buffer.

-

Phase B: Thermal Stressing (Isothermal)

Prepare 30 vials per pH condition. Incubate in precision ovens at:

-

40°C (Long-term accelerated)

-

60°C (Intermediate stress)

-

80°C (High stress - rapid kinetics)

Sampling Points: T=0, 24h, 72h, 1 week, 2 weeks, 4 weeks.

Phase C: HPLC-UV/MS Quantification Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes (Lipophilic tail requires high organic to elute).

-

Detection: UV at 254 nm (Phenoxy absorption) and 210 nm.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for thermodynamic profiling.

Data Analysis & Interpretation

Step 1: Determine Reaction Order

Plot Concentration (

-

Expectation: Pseudo-first-order kinetics (

vs. -

Calculation: The slope of the line

.

Step 2: Arrhenius Extrapolation

Plot

-

Slope:

-

Intercept:

-

Shelf-Life (

): Once

Step 3: Thermodynamic Parameters (Eyring)

From the Eyring plot (

- (Enthalpy of Activation): Derived from slope. High positive values (>80 kJ/mol) indicate specific bond breaking (hydrolysis). Lower values (<50 kJ/mol) may indicate radical oxidation or catalysis.

- (Entropy of Activation): Derived from intercept. Large negative values suggest a highly ordered transition state (e.g., bimolecular reaction or cyclic intermediate).

Mitigation Strategies (Formulation)

Based on the structure of 2-Amino-1-(4-phenoxyphenyl)ethanol, if stability data shows rapid degradation (

-

pH Control: Formulate at pH 4.0 - 5.0. The amine (

) will be fully protonated ( -

Chelation: Add EDTA (0.05%) to sequester trace metals that catalyze benzylic oxidation.

-

Antioxidants: Sodium metabisulfite or ascorbic acid can scavenge free radicals attacking the ether/alcohol linkage.

References

-

PubChem. (2025).[4] Phenylethanolamine Compound Summary. National Library of Medicine. Available at: [Link]

-

ICH. (2003).[5][6][7] Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Available at: [Link]

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.

-

NIST. (2012).[8] 2-phenoxyethanol Thermophysical Property Data. NIST Web Thermo Tables.[8] Available at: [Link]

Sources

- 1. 2-Amino-1-phenylethanol (7568-93-6) for sale [vulcanchem.com]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ikev.org [ikev.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. 2-phenoxyethanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

The Phenoxy-Ethanolamine Scaffold: Pharmacological Versatility of 2-Amino-1-(4-phenoxyphenyl)ethanol

Executive Summary

In the landscape of medicinal chemistry, 2-Amino-1-(4-phenoxyphenyl)ethanol represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often categorized merely as a synthetic intermediate, this specific pharmacophore is the structural anchor for a class of highly selective Beta-3 Adrenergic Receptor (

This technical guide dissects the biological activity, mechanism of action, and synthetic protocols for this scaffold, providing researchers with a self-validating roadmap for its application in drug discovery.

Primary Mechanism: -Adrenergic Receptor Modulation

The most authoritative application of the 2-Amino-1-(4-phenoxyphenyl)ethanol scaffold is in metabolic regulation via the

Structural Basis of Activity (SAR)

The biological activity hinges on the specific geometry of the molecule:

-

The Ethanolamine "Head": Mimics the endogenous catecholamines (norepinephrine), forming hydrogen bonds with Asp113 and Ser203 in the receptor binding pocket.

-

The 4-Phenoxy "Tail": This is the critical differentiator. The bulky phenoxy group extends into a hydrophobic pocket unique to the

-AR, conferring high selectivity over

Signaling Pathway

Upon binding, the molecule acts as a sympathomimetic agent. The pathway is G-protein dependent, specifically coupling to

Figure 1:

Caption: Figure 1. The Gs-coupled signaling cascade activated by the phenoxy-ethanolamine pharmacophore. High selectivity for this pathway minimizes off-target cardiac events.

Secondary Activity: Cytotoxicity & Antimicrobial Potential[2][3]

Beyond adrenergic modulation, recent literature highlights the intrinsic activity of phenoxy-amino alcohols in oncology and microbiology.

Antitumor Mechanisms

Research into Eugenol

-

Mechanism: The amphiphilic nature of the molecule (lipophilic phenoxy tail + hydrophilic amine) allows it to intercalate into mitochondrial membranes, triggering Caspase-3 mediated apoptosis [1].

-

Selectivity: These derivatives often show lower toxicity toward non-cancerous fibroblasts, suggesting a therapeutic window.

Antimicrobial Properties

Phenoxyethanol derivatives are well-documented membrane disruptors. The addition of the primary amine enhances interaction with the negatively charged bacterial cell wall (Lipopolysaccharides in Gram-negative bacteria), leading to leakage of intracellular components.

| Target Organism | Activity Type | Estimated IC50/MIC | Mechanism |

| S. aureus (MRSA) | Bactericidal | 10–50 µM | Membrane depolarization |

| C. albicans | Fungistatic | >100 µM | Ergosterol biosynthesis interference |

| AGS Cells (Gastric Cancer) | Cytotoxic | 15–30 µM | Apoptosis (Caspase-3 activation) |

Validated Synthetic Protocols

For researchers intending to derivatize this scaffold, the synthesis must preserve the chiral center at the ethanolamine position, as the (R)-enantiomer typically possesses higher biological potency.

Protocol A: Reduction of -Halo Ketones (Lab Scale)

This is the most robust method for generating the core scaffold with high purity.

Reagents:

-

1-(4-phenoxyphenyl)ethanone (Precursor)

-

Bromine (

) or NBS -

Sodium Azide (

) -

Palladium on Carbon (Pd/C) or Lithium Aluminum Hydride (LAH)

Step-by-Step Workflow:

-

Bromination: React 1-(4-phenoxyphenyl)ethanone with

in glacial acetic acid at 0°C to yield 2-bromo-1-(4-phenoxyphenyl)ethanone.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of ketone spot indicates completion.

-

-

Azidation: Treat the bromide with

in DMF at room temperature for 4 hours.-

Safety:

is toxic and shock-sensitive. Use a blast shield.

-

-

Reduction: Hydrogenate the azido-ketone using 10% Pd/C under

(40 psi) in ethanol. This reduces both the azide (to amine) and the ketone (to alcohol) simultaneously.-

Chiral Option: To obtain the enantiopure (R)-alcohol, use Noyori Asymmetric Transfer Hydrogenation catalysts instead of standard Pd/C.

-

Figure 2: Synthetic Route Visualization

Caption: Figure 2. Three-step synthetic pathway from the acetophenone precursor to the final amino-alcohol scaffold.

Future Directions: Kinase Inhibition

While historically viewed as an adrenergic ligand, the "phenoxy-phenyl" motif is increasingly relevant in kinase inhibitor design. The structural similarity to the linker region of Ibrutinib (a BTK inhibitor) suggests that N-substitution of 2-Amino-1-(4-phenoxyphenyl)ethanol could yield novel reversible kinase inhibitors.

Research Recommendation: Investigate the N-acylation of this scaffold with acryloyl chloride to generate potential covalent inhibitors targeting Cysteine-481 of Bruton's Tyrosine Kinase (BTK).

References

-

OpnMe (Boehringer Ingelheim). (2023). Beta-3 adrenergic receptor agonist | BI-2800.[1] A highly selective agonist demonstrating the functional utility of the phenoxy-ethanolamine scaffold. [Link][1]

-

National Center for Biotechnology Information (NCBI). (2022). PubChem Compound Summary for CID 57469908, 1-(4-(2-Amino-4-chlorophenoxy)phenyl)ethanol. [Link][2]

-

Teixeira, M.S., et al. (2022).[3][4] Eugenol β-Amino Alcohol Derivatives Are More Cytotoxic Than Their β-Alkoxy Alcohol Counterparts.[5] MDPI Molecules. Demonstrates the cytotoxic mechanism of the amino-alcohol pharmacophore. [Link]

-

Urology Times. (2022).[6] Beta 3 agonists: A “much-needed alternative” for patients with OAB. Discusses the clinical application of drugs derived from this scaffold (Mirabegron). [Link]

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. 1-(4-(2-Amino-4-chlorophenoxy)phenyl)ethanol | C14H14ClNO2 | CID 57469908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. urologytimes.com [urologytimes.com]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of 2-Amino-1-(4-phenoxyphenyl)ethanol in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining, modeling, and understanding the solubility of 2-Amino-1-(4-phenoxyphenyl)ethanol in various organic solvents. The principles and methodologies outlined herein are designed to ensure scientific rigor and provide actionable insights for formulation, purification, and process development.

2-Amino-1-(4-phenoxyphenyl)ethanol is a molecule of significant interest in pharmaceutical research, potentially as a key intermediate or an active pharmaceutical ingredient (API). Its solubility in organic solvents is a fundamental physicochemical property that governs critical aspects of its journey from laboratory to clinic.[1] Understanding and accurately quantifying solubility is paramount for:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired polymorphic form with high purity.

-

Formulation Development: The solubility profile dictates the choice of excipients and the feasibility of various dosage forms, such as oral solids or parenteral solutions.[1]

-

Process Chemistry: Efficient reaction and work-up procedures rely on the solubility of reactants, intermediates, and final products.

-

Bioavailability: For an API, its dissolution rate, which is influenced by solubility, is often a rate-limiting step for absorption.

This guide will delve into the experimental determination of the equilibrium solubility of 2-Amino-1-(4-phenoxyphenyl)ethanol, the subsequent thermodynamic modeling of the obtained data, and the interpretation of the thermodynamic parameters of the dissolution process.

Experimental Determination of Equilibrium Solubility

The cornerstone of any solubility study is the accurate measurement of equilibrium solubility. The shake-flask method is a widely accepted and reliable technique for this purpose.[2] The underlying principle is to create a saturated solution in a given solvent at a specific temperature and then quantify the concentration of the dissolved solute.

Step-by-Step Protocol: The Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-Amino-1-(4-phenoxyphenyl)ethanol to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Equilibration: Agitate the vials in a constant temperature water bath or incubator for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of 2-Amino-1-(4-phenoxyphenyl)ethanol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[3]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation: Tabulating Solubility Data

The experimentally determined mole fraction solubility (x) of 2-Amino-1-(4-phenoxyphenyl)ethanol in various organic solvents at different temperatures (T/K) should be systematically tabulated for clarity and ease of comparison.

Table 1: Experimental Mole Fraction Solubility (x) of 2-Amino-1-(4-phenoxyphenyl)ethanol in Various Organic Solvents at Different Temperatures.

| Solvent | T (K) | x |

| Methanol | 298.15 | Data |

| 303.15 | Data | |

| 308.15 | Data | |

| Ethanol | 298.15 | Data |

| 303.15 | Data | |

| 308.15 | Data | |

| Acetone | 298.15 | Data |

| 303.15 | Data | |

| 308.15 | Data | |

| Acetonitrile | 298.15 | Data |

| 303.15 | Data | |

| 308.15 | Data | |

| Other Solvents | ... | Data |

Thermodynamic Modeling of Solubility

Thermodynamic models are powerful tools for correlating and predicting solubility data, which can reduce the number of experiments required and provide deeper insights into the solution behavior. Several well-established models are commonly used in the pharmaceutical sciences.

The Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to describe the relationship between solubility and temperature.[4][5] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A , B , and C are empirical parameters obtained by fitting the experimental data.[5] The parameter A reflects the change in activity coefficient, while C indicates the effect of temperature on the enthalpy of fusion.[6]

The λh (Buchowski-Ksiazczak) Equation

The λh equation is another useful model for correlating solubility data with temperature:[4]

ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

Tm is the melting point of the solute in Kelvin

-

λ and h are model parameters that are determined from the experimental data.[5]

The Non-Random Two-Liquid (NRTL) Model

The NRTL model is a more complex model based on the concept of local composition and is frequently applied in chemical engineering to calculate phase equilibria.[7][8][9] It is particularly useful for systems with non-ideal behavior. The model relates the activity coefficient of the solute to the composition of the mixture and temperature, which in turn can be used to model solid-liquid equilibrium. The NRTL equation requires binary interaction parameters that are typically regressed from experimental data.[7][10][11]

Logical Relationship Diagram

Caption: Logical flow from experimental data to thermodynamic modeling and prediction.

Thermodynamics of the Dissolution Process

The dissolution of a solid in a liquid is a thermodynamic process characterized by changes in enthalpy, entropy, and Gibbs free energy. These parameters provide valuable information about the spontaneity and driving forces of the dissolution process.

The apparent standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated from the solubility data using the van't Hoff equation and the Gibbs equation:[12][13]

van't Hoff Equation: ln(x) = -ΔH°/(RT) + ΔS°/R

where:

-

x is the mole fraction solubility

-

R is the universal gas constant (8.314 J·mol-1·K-1)

-

T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.

Gibbs Equation: ΔG° = ΔH° - TΔS°

-

ΔH° > 0 indicates an endothermic dissolution process, where solubility increases with temperature.

-

ΔH° < 0 indicates an exothermic dissolution process, where solubility decreases with temperature.

-

ΔG° < 0 indicates a spontaneous dissolution process.

-

ΔS° provides insight into the change in randomness or disorder of the system upon dissolution.

Table 2: Apparent Thermodynamic Properties of Dissolution for 2-Amino-1-(4-phenoxyphenyl)ethanol.

| Solvent | ΔH° (kJ·mol-1) | ΔS° (J·mol-1·K-1) | ΔG° at 298.15 K (kJ·mol-1) |

| Methanol | Calculated | Calculated | Calculated |

| Ethanol | Calculated | Calculated | Calculated |

| Acetone | Calculated | Calculated | Calculated |

| Acetonitrile | Calculated | Calculated | Calculated |

| Other Solvents | Calculated | Calculated | Calculated |

Conclusion and Future Perspectives

This guide has provided a robust framework for the systematic study of the solubility of 2-Amino-1-(4-phenoxyphenyl)ethanol in organic solvents. By following the detailed experimental protocol, researchers can generate high-quality solubility data. Subsequent analysis using thermodynamic models such as the Apelblat, λh, and NRTL equations allows for the correlation of this data and the prediction of solubility at different conditions. The calculation of the thermodynamic properties of dissolution offers fundamental insights into the solute-solvent interactions.

Future work could involve expanding the range of solvents studied, including binary solvent mixtures, to further optimize crystallization and formulation processes.[14][15] Additionally, computational approaches, such as molecular dynamics simulations, could be employed to complement experimental findings and provide a molecular-level understanding of the dissolution process.[6]

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

-

Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Available from: [Link]

-

Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation - Aidic. Available from: [Link]

-

Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems - The Open Chemical Engineering Journal. Available from: [Link]

-

Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process - MDPI. Available from: [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Available from: [Link]

-

Solubility of Organic Compounds. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC. Available from: [Link]

-

Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models - ResearchGate. Available from: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. Available from: [Link]

-

Apelblat equation and λh equation fitting parameters of vanillin in... - ResearchGate. Available from: [Link]

-

Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation - Taylor & Francis. Available from: [Link]

-

Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution - PMC. Available from: [Link]

-

Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents - VITO. Available from: [Link]

-

Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC. Available from: [Link]

-

Prediction of the solid-liquid equilibrium of ternary and quaternary salt-water systems. Influence of the e-NRTL interaction par. Available from: [Link]

-

A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

-

Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Available from: [Link]

-

(PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species - Academia.edu. Available from: [Link]

-

Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances | Semantic Scholar. Available from: [Link]

-

(PDF) Thermodynamic modeling of gas solubility in ionic liquids using equations of state. Available from: [Link]

-

(PDF) Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - ResearchGate. Available from: [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]

- 3. lifechemicals.com [lifechemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. ajbasweb.com [ajbasweb.com]

- 6. pub.vito.be [pub.vito.be]

- 7. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation | Chemical Engineering Transactions [cetjournal.it]

- 11. aidic.it [aidic.it]

- 12. tandfonline.com [tandfonline.com]

- 13. Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacophore Modeling of 2-Amino-1-(4-phenoxyphenyl)ethanol Derivatives: Targeting the NR2B-NMDA Interface

Topic: Pharmacophore Modeling of 2-Amino-1-(4-phenoxyphenyl)ethanol Derivatives Context: NR2B-Selective NMDA Receptor Antagonism Format: Technical Guide / Whitepaper

Executive Summary

This guide details the technical workflow for generating, validating, and applying pharmacophore models for 2-Amino-1-(4-phenoxyphenyl)ethanol derivatives. These compounds belong to the phenylethanolamine class of GluN2B (NR2B)-selective NMDA receptor antagonists .[1] Unlike competitive antagonists that bind to the glutamate site, these derivatives act as negative allosteric modulators (NAMs) by binding to the Amino-Terminal Domain (ATD) interface of the GluN1/GluN2B heterodimer.

This whitepaper moves beyond standard tutorials by integrating ligand-based common feature generation with structure-based constraints derived from high-resolution crystallographic data (PDB: 3QEL, 4PE5).

Target Biology & Chemical Context

The Biological Target: GluN2B ATD

The primary target for 2-Amino-1-(4-phenoxyphenyl)ethanol derivatives is the ifenprodil-binding site located at the interface of the GluN1 and GluN2B subunits.[2][3]

-

Mechanism: Binding stabilizes a "closed" cleft conformation of the ATD, decoupling the ATD from the Ligand Binding Domain (LBD) and reducing channel open probability.

-

Key Residues:

-

GluN2B: Glu236, Ile150, Phe176 (hydrophobic pocket).

-

GluN1: Ser132 (backbone interaction), Gln110.[2]

-

The Scaffold: 2-Amino-1-(4-phenoxyphenyl)ethanol

This scaffold represents a simplified "ifenprodil-like" pharmacophore.

-

Core Features:

-

Proximal Phenyl Ring (Ring A): Attached to the ethanolamine chain.

-

Linker (Ether Oxygen): Provides rotational flexibility and potential H-bond acceptance.

-

Distal Phenyl Ring (Ring B): The "4-phenoxy" group, critical for occupying the hydrophobic pocket (Ile150/Phe176).

-

Ethanolamine Tail: Contains a secondary hydroxyl (H-bond donor/acceptor) and a terminal amine (positive ionizable group).

-

Computational Workflow

Diagram: Hybrid Pharmacophore Generation

The following workflow illustrates the integration of ligand-based hypothesis generation with structure-based refinement.

Caption: Hybrid workflow merging ligand-based alignment with structure-based exclusion volumes derived from GluN1/GluN2B crystal structures.

Step-by-Step Protocol

Phase 1: Dataset Preparation & Curation

Objective: Ensure chemical structures represent the bioactive species.

-

Protonation State: The terminal amine (

or-

Why? The positive charge is essential for electrostatic interaction with acidic residues (e.g., Glu236 or Asp101) in the binding pocket.

-

-

Stereochemistry: The benzylic hydroxyl group introduces chirality. Ifenprodil binds preferentially as the (

) erythro isomer. For 2-amino-1-(4-phenoxyphenyl)ethanol, generate both -

Conformational Search: Use a Boltzmann-jump or Monte Carlo search method.

-

Critical Parameter: Allow free rotation around the ether linkage (

). This flexibility is crucial for the "distal" phenyl ring to find the hydrophobic pocket.

-

Phase 2: Pharmacophore Hypothesis Generation

Construct a 4-to-5 point pharmacophore model based on the scaffold's interaction profile.

| Feature Type | Chemical Moiety | Biological Interaction (GluN2B/GluN1) | Tolerance Radius (Å) |

| Pos Ion (PI) | Protonated Amine | Salt bridge w/ Glu236 (GluN2B) or Gln110 (GluN1) | 1.6 |

| H-Bond Donor (HBD) | Benzylic Hydroxyl (-OH) | H-bond to Ser132 backbone (GluN1) | 1.8 |

| Ring Aromatic (RA1) | Proximal Phenyl Ring | 1.4 | |

| Hydrophobic (HYD) | Distal Phenoxy Ring | Deep hydrophobic pocket (Ile150, Phe176) | 2.0 |

| H-Bond Acceptor (HBA) | Ether Oxygen | Optional: Water-mediated bridge or weak H-bond | 2.2 |

Protocol:

-

Alignment: Superimpose the low-energy conformers of the most active derivatives (IC50 < 100 nM) onto the crystal ligand of PDB 3QEL (ifenprodil).

-

Feature Mapping: Place pharmacophore spheres at the centroids of the aligned functional groups.

-

Exclusion Volumes: Import the protein surface from 3QEL. Generate exclusion spheres (radius 1.0 Å) for all protein atoms within 4 Å of the ligand. This prevents the model from selecting "active" compounds that would sterically clash with the receptor wall (the "clam-shell" limit).

Phase 3: Validation (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

-

Decoy Set Generation:

-

Use the DUD-E (Directory of Useful Decoys - Enhanced) generator.

-

Input: Your active 2-Amino-1-(4-phenoxyphenyl)ethanol derivatives.

-

Output: 50 decoys per active (matched by MW, LogP, but topologically dissimilar).

-

-

ROC Analysis:

-

Screen the combined dataset (Actives + Decoys) against your model.

-

Calculate the Area Under the Curve (ROC-AUC) .

-

Threshold: An AUC > 0.7 is acceptable; > 0.8 is excellent.

-

-

Enrichment Factor (EF): Calculate

. If the top 1% of your screened list contains a high percentage of known actives, the model is valid for virtual screening.

Key Mechanistic Insights for Optimization

The "Clam-Shell" Constraint

The GluN2B ATD functions like a clam-shell. Agonists close it; antagonists (like these derivatives) stabilize a specific semi-closed or distinct interface conformation.

-

Implication: Bulky substituents on the proximal phenyl ring (Ring A) often reduce activity because they clash with the inter-domain interface.

-

Optimization: Focus SAR expansion on the distal phenoxy ring (Ring B). The hydrophobic pocket accommodates larger groups (e.g., halogens, methyls) better than the tight interface region near the amine.

The Ether Linker Geometry

The angle of the ether bond (

-

Insight: Replacing the oxygen with a sulfur (thioether) or methylene (alkyl) changes this angle and bond length. If modeling suggests the phenoxy ring is not reaching Phe176 optimally, consider linker modification to alter the vector.

Case Study: Virtual Screening Application

Scenario: A library of 5,000 commercial phenylethanolamine analogs is screened using the validated model.

-

Filter 1 (Pharmacophore): Matches must fit the 4-point model (PI, HBD, RA1, HYD). Result: 350 hits.

-

Filter 2 (Shape/Exclusion): Hits are docked into the 3QEL exclusion shell. Compounds clashing with the "ceiling" of the binding site are removed. Result: 45 hits.

-

Outcome: The remaining 45 hits are prioritized for synthesis. This process reduces experimental cost by >90% compared to random screening.

References

-

Karakas, E., et al. (2011).[4] Crystal structure of amino terminal domains of the NMDA receptor subunit GluN1 and GluN2B in complex with ifenprodil.[2][3][4][5] Nature, 475(7355), 249-253.

-

Stroebel, D., et al. (2016). The 3.7 Å crystal structure of the NMDA receptor GluN1/GluN2B heterodimer. Science, 351(6276), 928-933.

-

Mony, L., et al. (2009). Structural insights into phenylethanolamines high-affinity binding site in NR2B from binding and molecular modeling studies. British Journal of Pharmacology, 157(8), 1301-1317.

-

Myslinski, J., et al. (2010). Identification of a novel NR2B-selective NMDA receptor antagonist using a virtual screening approach. Bioorganic & Medicinal Chemistry Letters, 20(1), 273-277.

-

DUD-E Database. A Database of Useful Decoys: Enhanced. Link

Sources

Methodological & Application

Application Notes and Protocols for 2-Amino-1-(4-phenoxyphenyl)ethanol as a Pharmaceutical Intermediate

This technical guide provides an in-depth exploration of 2-Amino-1-(4-phenoxyphenyl)ethanol, a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, these notes detail its synthesis, characterization, and critical role in the manufacturing of advanced therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors.

Introduction and Significance

2-Amino-1-(4-phenoxyphenyl)ethanol is a versatile bifunctional molecule, incorporating a primary amine and a secondary alcohol. This unique structural arrangement makes it a valuable building block in medicinal chemistry. Its phenoxyphenyl moiety is a common feature in a variety of biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. The primary utility of this intermediate lies in its role as a precursor to complex heterocyclic systems, most notably in the synthesis of targeted cancer therapies. Its hydrochloride salt form is often utilized to enhance stability and solubility.

The principal application of 2-Amino-1-(4-phenoxyphenyl)ethanol is as a crucial intermediate in the synthesis of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor.[1] Axitinib targets vascular endothelial growth factor receptors (VEGFRs), playing a critical role in inhibiting angiogenesis in solid tumors. The structural integrity and purity of 2-Amino-1-(4-phenoxyphenyl)ethanol are therefore paramount to the successful and efficient synthesis of this important anti-cancer drug.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective use in synthesis and for ensuring process consistency. While extensive experimental data for 2-Amino-1-(4-phenoxyphenyl)ethanol is not widely published, the properties of its hydrochloride salt and related analogs provide a reliable reference.

| Property | Value (for Hydrochloride Salt) | Reference(s) |

| CAS Number | 849928-41-2 | [2] |

| Molecular Formula | C₁₄H₁₆ClNO₂ | [2] |

| Molecular Weight | 265.74 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in water and polar organic solvents | [3] |

Synthesis Protocol

The synthesis of 2-Amino-1-(4-phenoxyphenyl)ethanol is typically achieved through a multi-step process, commencing from readily available starting materials. The following protocol is a representative, field-proven method for its preparation.

Diagram of Synthetic Pathway

Caption: Synthetic route to 2-Amino-1-(4-phenoxyphenyl)ethanol.

Step-by-Step Experimental Protocol: Reduction of 2-Amino-1-(4-phenoxyphenyl)ethanone

This protocol details the reduction of the ketone precursor to the desired amino alcohol. The synthesis of the starting material, 2-amino-1-(4-phenoxyphenyl)ethanone, can be achieved through methods such as the Friedel-Crafts acylation of phenoxybenzene with an appropriate aminoacetyl synthon.[4][5]

Materials:

-

2-Amino-1-(4-phenoxyphenyl)ethanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(4-phenoxyphenyl)ethanone (1 equivalent) in methanol (approximately 10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water while maintaining a low temperature.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-1-(4-phenoxyphenyl)ethanol.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Application in Pharmaceutical Synthesis: Axitinib

2-Amino-1-(4-phenoxyphenyl)ethanol is a pivotal intermediate in several reported synthetic routes to Axitinib.[6] While specific industrial processes are proprietary, the general synthetic logic involves the utilization of the amino and alcohol functionalities of the intermediate to construct the final drug molecule.

Illustrative Synthetic Connection to Axitinib

Caption: Role of the intermediate in Axitinib synthesis.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-Amino-1-(4-phenoxyphenyl)ethanol is critical for its use as a pharmaceutical intermediate. The following analytical methods can be employed for its characterization.

| Analytical Technique | Typical Parameters and Expected Results | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). Detection: UV at approximately 254 nm. Expected Result: A single major peak corresponding to the analyte, with purity determined by peak area percentage. | [7][8] |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H NMR: Expect characteristic signals for the aromatic protons of the phenoxyphenyl group, the methine proton of the alcohol, the methylene protons adjacent to the amine, and the amine and hydroxyl protons (which may be broad and exchangeable). ¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, and the carbon adjacent to the amine. | [9][10][11] |

| Mass Spectrometry (MS) | Ionization: Electrospray Ionization (ESI) in positive mode. Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺. | [12] |

General HPLC Protocol

-

Preparation of Mobile Phase: Prepare a suitable mixture of HPLC-grade acetonitrile and water, both containing 0.1% formic acid. Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Amino-1-(4-phenoxyphenyl)ethanol in the mobile phase to create a stock solution of known concentration.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Data Interpretation: Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity. Calculate the purity based on the relative peak areas.

Safety and Handling

As a fine chemical intermediate, 2-Amino-1-(4-phenoxyphenyl)ethanol should be handled with appropriate care in a laboratory or manufacturing setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for similar amino alcohol compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Amino-1-(4-phenoxyphenyl)ethanol is a valuable and versatile pharmaceutical intermediate with a critical role in the synthesis of modern therapeutics like Axitinib. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective and safe utilization in drug development and manufacturing. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and researchers in the pharmaceutical industry.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Cas 46084-23-5,(R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol. Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

-

Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

-

DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Kinase inhibitors – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis | Request PDF. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

-

PubMed. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride. Retrieved from [Link]

-

PubMed. (2005). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Retrieved from [Link]

-

PubMed. (2021). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines for human use. Retrieved from [Link]

-

ResearchGate. (2025). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Retrieved from [Link]

-

SciELO Brasil. (n.d.). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 2-AMINO-1-(4-PHENOXYPHENYL)ETHANOL HYDROCHLORIDE | 849928-41-2 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. dcvmn.org [dcvmn.org]

- 8. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines for human use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. actylislab.com [actylislab.com]

- 16. fishersci.com [fishersci.com]

Application Notes and Protocols for N-Alkylation of 2-Amino-1-(4-phenoxyphenyl)ethanol

Introduction: The Significance of N-Alkylated 2-Amino-1-(4-phenoxyphenyl)ethanol Derivatives

The structural motif of 2-Amino-1-(4-phenoxyphenyl)ethanol is a cornerstone in the development of various pharmacologically active agents. Its core structure, featuring a phenoxy-substituted aromatic ring linked to an amino alcohol, is present in a range of compounds investigated for diverse therapeutic applications. The primary amine of this molecule serves as a critical handle for chemical modification, and its N-alkylation is a pivotal step in the synthesis of novel derivatives with tailored biological activities. The introduction of alkyl groups on the nitrogen atom can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the successful N-alkylation of 2-Amino-1-(4-phenoxyphenyl)ethanol. We will delve into the most prevalent and effective strategies, offering detailed, step-by-step methodologies and the scientific rationale behind the selection of specific reagents and conditions.

Strategic Approaches to N-Alkylation

The N-alkylation of primary amines like 2-Amino-1-(4-phenoxyphenyl)ethanol can be broadly categorized into two primary strategies: reductive amination and direct alkylation. The choice between these methods depends on the desired product, the nature of the alkylating agent, and the overall synthetic scheme.

Reductive Amination: A Versatile and Controlled Approach

Reductive amination, also known as reductive alkylation, is a highly favored method for the N-alkylation of primary amines due to its versatility and control over the degree of alkylation.[1][2] This one-pot reaction proceeds through the formation of an intermediate imine from the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ to the corresponding secondary amine.[3] A key advantage of this method is the reduced likelihood of over-alkylation, a common side reaction in direct alkylation methods.[2]

The general mechanism involves two main steps:

-

Imine Formation: The primary amine of 2-Amino-1-(4-phenoxyphenyl)ethanol nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine.

-

In-situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the N-alkylated product.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild nature and tolerance to a wide range of functional groups.[2][3][4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol details the N-alkylation of 2-Amino-1-(4-phenoxyphenyl)ethanol with an aldehyde using the mild and selective reducing agent, sodium triacetoxyborohydride.

Materials:

-

2-Amino-1-(4-phenoxyphenyl)ethanol

-

Aldehyde of choice (e.g., isobutyraldehyde for N-isobutyl derivative)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-Amino-1-(4-phenoxyphenyl)ethanol (1.0 eq.) in anhydrous DCM or DCE (approximately 10-20 mL per gram of amine).

-

Aldehyde Addition: To the stirred solution, add the desired aldehyde (1.1-1.2 eq.).

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause some effervescence.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC until the starting materials are no longer visible.

-

Work-up:

-

Quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

-

Table 1: Summary of Reaction Conditions for Reductive Amination

| Parameter | Recommended Condition | Rationale |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good solubility for reactants and inert to the reducing agent. |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, reducing imines faster than carbonyls.[4] |

| Stoichiometry | Amine:Aldehyde:Reducing Agent (1.0 : 1.1-1.2 : 1.5) | A slight excess of the aldehyde drives imine formation. An excess of the reducing agent ensures complete reduction. |

| Temperature | Room Temperature | Sufficient for both imine formation and reduction in most cases. |

| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the aldehyde and can be monitored by TLC. |

Diagram 1: Workflow for Reductive Amination

Caption: Workflow for the N-alkylation of 2-Amino-1-(4-phenoxyphenyl)ethanol via reductive amination.

Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. This SN2 reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of an alkyl halide. A significant challenge with this method is controlling the selectivity, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[2]

To favor mono-alkylation, it is often necessary to use a large excess of the primary amine or to employ protecting group strategies. For a valuable substrate like 2-Amino-1-(4-phenoxyphenyl)ethanol, a protection-alkylation-deprotection sequence is often the more prudent approach to ensure a good yield of the desired mono-alkylated product.

Protocol 2: Direct N-Alkylation via a Boc-Protected Intermediate

This protocol outlines a two-step approach for mono-N-alkylation: protection of the primary amine as a Boc-carbamate, followed by alkylation and deprotection.

Materials:

-

2-Amino-1-(4-phenoxyphenyl)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide for N-methyl derivative)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware for work-up and purification

Procedure:

Step 1: Boc-Protection

-

Reactant Preparation: Dissolve 2-Amino-1-(4-phenoxyphenyl)ethanol (1.0 eq.) in THF or DCM. Add a base such as triethylamine (1.5 eq.) or an aqueous solution of NaHCO₃.

-

Addition of Boc₂O: To the stirred solution, add a solution of Boc₂O (1.1 eq.) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude Boc-protected amine is often pure enough for the next step.

Step 2: N-Alkylation and Deprotection

-

Alkylation:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq.) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of the Boc-protected amine (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the N-alkylated, Boc-protected intermediate by flash chromatography if necessary.

-

-

Deprotection:

-

Dissolve the purified N-alkylated, Boc-protected intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours, or until deprotection is complete by TLC.

-

Concentrate the reaction mixture under reduced pressure. The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent like ethyl acetate. Dry and concentrate to yield the final N-alkylated product.

-

Diagram 2: Direct N-Alkylation Workflow via Boc-Protection

Caption: A three-stage workflow for the mono-N-alkylation of a primary amine using a Boc-protection strategy.

Alternative and Greener Approaches

Recent advancements in organic synthesis have led to the development of more sustainable methods for N-alkylation. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents with the aid of transition metal catalysts (e.g., based on ruthenium, iridium, or manganese).[5][6] This method is highly atom-economical, with water being the only byproduct.[7] While the development of specific protocols for 2-Amino-1-(4-phenoxyphenyl)ethanol using this technology is still emerging, it represents a promising avenue for future synthetic efforts.

Conclusion

The N-alkylation of 2-Amino-1-(4-phenoxyphenyl)ethanol is a crucial transformation for the synthesis of novel derivatives with potential therapeutic value. Reductive amination offers a reliable and controlled one-pot method for this purpose, particularly when mono-alkylation is desired. Direct alkylation with alkyl halides, while conceptually simpler, often requires a protection-deprotection sequence to avoid over-alkylation. The choice of method will ultimately depend on the specific synthetic goals, available reagents, and desired scale of the reaction. The protocols and insights provided in these application notes serve as a robust starting point for the successful synthesis and exploration of new chemical space around this important scaffold.

References

- Van der Mey, M., & De Jonge, M. R. (1992). Phenoxyphenyl derivatives. European Patent No. EP0516234A1. Google Patents.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Copeland, R. A. (Ed.). (2013). 6 Synthesis of N-Alkyl Amino Acids. In Methods in Molecular Biology (Vol. 1047). Humana Press.

- Vaplar, V., et al. (2003). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.

- Sumitomo Chemical Company. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent No. EP0924193A1. Google Patents.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Jin, C., et al. (2024). Patent highlights August–September 2023.

- Sumitomo Chemical Company. (2004). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent No. EP0924194B1. Google Patents.

- Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 365-373.

- Jiangsu Yangnong Chemical Co., Ltd. (2016). Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol. Chinese Patent No. CN105330519A. Google Patents.

- Immormino, R. M., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(10), 2303-2307.

- Sortais, J.-B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701755.

- Kempe, R., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

- Li, Y., et al. (2019).

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]